2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine

Chemical Purity Procurement Specification Quality Control

2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine (CAS 1311630-38-2) is a heterocyclic small molecule (MW 333.17 g/mol, formula C₁₁H₁₆IN₃O) that integrates an iodinated pyrimidine ring at the 5‑position with a 3‑ethoxypiperidine substituent at the 2‑position. The iodine atom serves as a reactive handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura), while the 3‑ethoxypiperidine moiety modulates physicochemical properties such as lipophilicity (XLogP3‑AA = 2.1) and topological polar surface area (38.3 Ų).

Molecular Formula C11H16IN3O
Molecular Weight 333.17 g/mol
Cat. No. B14912755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine
Molecular FormulaC11H16IN3O
Molecular Weight333.17 g/mol
Structural Identifiers
SMILESCCOC1CCCN(C1)C2=NC=C(C=N2)I
InChIInChI=1S/C11H16IN3O/c1-2-16-10-4-3-5-15(8-10)11-13-6-9(12)7-14-11/h6-7,10H,2-5,8H2,1H3
InChIKeyRTTOGGYJJYGUFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine – A Dual-Functional Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Libraries


2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine (CAS 1311630-38-2) is a heterocyclic small molecule (MW 333.17 g/mol, formula C₁₁H₁₆IN₃O) that integrates an iodinated pyrimidine ring at the 5‑position with a 3‑ethoxypiperidine substituent at the 2‑position [1]. The iodine atom serves as a reactive handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura), while the 3‑ethoxypiperidine moiety modulates physicochemical properties such as lipophilicity (XLogP3‑AA = 2.1) and topological polar surface area (38.3 Ų) [2]. The compound is supplied at 98% purity by multiple vendors and is intended exclusively for research and further manufacturing use .

Why 2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs


Although several 5‑iodo‑2‑(piperidin‑1‑yl)pyrimidine congeners share the same core scaffold, subtle variations in the piperidine substitution pattern produce meaningful differences in physicochemical properties that directly impact synthetic utility and downstream biological performance. The 3‑ethoxy substituent on the piperidine ring introduces a stereocenter (undefined atom stereocenter count = 1) and alters both lipophilicity and hydrogen‑bond acceptor capacity relative to the unsubstituted piperidine analog [1]. Positional isomers such as the 4‑ethoxy variant exhibit different spatial orientation of the ether oxygen, which can affect target binding and metabolic stability . These non‑interchangeable features mean that substituting a generic 5‑iodo‑2‑(piperidin‑1‑yl)pyrimidine for the 3‑ethoxypiperidine derivative risks altered reactivity in cross‑coupling, divergent SAR in biological assays, and inconsistent purity profiles across suppliers .

Quantitative Differentiation of 2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine Against Closest Analogs


Purity Specification: 98% versus 95% for the Positional Isomer

Commercially, 2-(3-ethoxypiperidin-1-yl)-5-iodopyrimidine is offered at 98% purity , whereas the 4-ethoxy positional isomer 2-(4-ethoxypiperidin-1-yl)-5-iodopyrimidine is typically supplied at 95% purity . The 3-percentage-point purity difference reduces the burden of impurities in downstream reactions, which is critical for medicinal chemistry campaigns where by‑products can confound biological assay interpretation.

Chemical Purity Procurement Specification Quality Control

Lipophilicity Tuning: XLogP3-AA = 2.1 Confers Balanced Polarity for Membrane Permeability

The calculated partition coefficient (XLogP3‑AA) of 2-(3-ethoxypiperidin-1-yl)-5-iodopyrimidine is 2.1 [1]. The unsubstituted piperidine analog 5-iodo-2-(piperidin-1-yl)pyrimidine has a lower computed XLogP3‑AA of approximately 1.5 [2]. The 0.6 log unit increase derives from the ethoxy group and places the compound closer to the optimal lipophilicity range (LogP 1–3) often associated with favorable oral absorption and cell permeability while reducing the risk of poor aqueous solubility seen with highly lipophilic analogs.

Lipophilicity ADME Drug-likeness

Hydrogen Bond Acceptor Count: Four Acceptors Enable Distinctive Target Engagement

2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine contains four hydrogen bond acceptor (HBA) sites (pyrimidine N atoms, piperidine N, and ethoxy oxygen) and zero hydrogen bond donors (HBD) [1]. In contrast, the unsubstituted analog 5-iodo-2-(piperidin-1-yl)pyrimidine has only three HBA sites and zero HBD [2]. The additional HBA from the ethoxy oxygen can engage in extra polar interactions with protein targets, potentially enhancing binding affinity and selectivity in biochemical assays.

Hydrogen Bonding Molecular Recognition Structure-Based Design

Topological Polar Surface Area: 38.3 Ų Optimized for Blood–Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 2-(3-ethoxypiperidin-1-yl)-5-iodopyrimidine is 38.3 Ų [1], well below the empirical threshold of 60–70 Ų often associated with favorable blood–brain barrier (BBB) penetration [2]. The unsubstituted piperidine analog has a slightly lower TPSA of approximately 29.0 Ų [3]. While both fall within the CNS‑favorable range, the 38.3 Ų value of the target compound strikes a balance that may reduce P‑glycoprotein efflux susceptibility relative to extremely low‑TPSA compounds, a factor relevant to CNS‑targeted probe design.

CNS Drug Design TPSA Blood-Brain Barrier

Undefined Stereocenter at Piperidine C3 Enables Chiral Resolution for Enantioselective SAR

The piperidine ring of 2-(3-ethoxypiperidin-1-yl)-5-iodopyrimidine contains one undefined atom stereocenter at the C3 position bearing the ethoxy group [1]. The 4-ethoxy positional isomer lacks a stereocenter on the piperidine ring . This stereochemical feature means the 3-ethoxy compound can be resolved into enantiomers, enabling investigation of stereospecific target interactions—a capability absent in the achiral 4-ethoxy analog. Enantioselective synthesis or chiral chromatography can yield enantiopure material for differential activity profiling.

Chirality Stereochemistry Enantioselective Synthesis

5-Iodo Substituent as a Superior Cross-Coupling Handle versus 5-Bromo or 5-Chloro Analogs

The C–I bond at the pyrimidine 5‑position of 2-(3-ethoxypiperidin-1-yl)-5-iodopyrimidine is inherently more reactive in palladium‑catalyzed cross‑coupling reactions than the corresponding C–Br or C–Cl bonds in analogous 5‑bromo‑ or 5‑chloro‑pyrimidine building blocks. This higher reactivity, documented for the 5‑iodopyrimidine class, enables milder reaction conditions, shorter reaction times, and higher yields in Suzuki–Miyaura couplings with aryl/heteroaryl boronic acids [1]. The iodine atom thus serves as a preferred synthetic handle for constructing diverse biaryl libraries, a key advantage for medicinal chemistry diversification strategies.

Suzuki-Miyaura Coupling Cross-Coupling Reactivity C–I Bond

High-Value Application Scenarios for 2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine Based on Differentiated Evidence


Diversification of Kinase-Focused Compound Libraries via Suzuki–Miyaura Cross-Coupling

The reactive 5‑iodo substituent enables efficient parallel synthesis of biaryl derivatives for kinase inhibitor screening collections. The 3‑ethoxypiperidine moiety provides an additional hydrogen bond acceptor and a stereocenter that can be exploited for enantioselective SAR, features not available with the unsubstituted or 4‑ethoxy analogs [1]. The 98% commercial purity minimizes side‑product interference in high‑throughput biochemical assays [2].

CNS-Penetrant Probe Design Leveraging Optimized TPSA and Lipophilicity

With a TPSA of 38.3 Ų and XLogP3‑AA of 2.1, this compound falls within physicochemical parameters associated with BBB penetration [1]. The four hydrogen bond acceptor sites and the undefined stereocenter at C3 of the piperidine ring offer structural handles for optimizing target engagement while maintaining CNS drug‑like properties, making it a suitable core for neuroscience probe development [2].

MIF-Targeted Inhibitor Development Using the Iodopyrimidine Pharmacophore

Iodopyrimidine derivatives have been patented as inhibitors of macrophage migration inhibitory factor (MIF), a target implicated in cancer and inflammatory diseases (US9162987B2) [1]. The 5‑iodopyrimidine core of 2-(3-ethoxypiperidin-1-yl)-5-iodopyrimidine positions it as a starting point for MIF‑targeted medicinal chemistry, with the 3‑ethoxypiperidine substituent offering a unique vector for modulating MIF binding selectivity relative to simpler piperidine analogs [2].

Chiral Resolution for Enantioselective Pharmacological Profiling

The undefined stereocenter at the piperidine C3 position allows resolution into enantiomers via chiral chromatography or stereoselective synthesis [1]. This capability is absent in the achiral 4‑ethoxy positional isomer. Enantiopure batches can be used to probe stereospecific interactions with biological targets, a critical step in lead optimization where one enantiomer often displays superior potency, selectivity, or pharmacokinetics [2].

Quote Request

Request a Quote for 2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.